1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Catalog No.
S6723721
CAS No.
2549028-85-3
M.F
C16H21F3N2O2S
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)ph...

CAS Number

2549028-85-3

Product Name

1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

IUPAC Name

1-cyclopropylsulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane

Molecular Formula

C16H21F3N2O2S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C16H21F3N2O2S/c17-16(18,19)15-5-2-1-4-13(15)12-20-8-3-9-21(11-10-20)24(22,23)14-6-7-14/h1-2,4-5,14H,3,6-12H2

InChI Key

UBIPZBPATOHYGZ-UHFFFAOYSA-N

SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=CC=C3C(F)(F)F

1-(Cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a chemical compound characterized by its unique structural features, which include a cyclopropanesulfonyl group and a trifluoromethyl-substituted phenyl moiety. Its molecular formula is C14H17F3N2SC_{14}H_{17}F_3N_2S, and it has a molecular weight of approximately 348.4 g/mol. The compound exhibits a complex arrangement of atoms, including nitrogen in its diazepane ring, which contributes to its potential biological and chemical reactivity.

Typical for diazepanes and sulfonyl compounds. Notably, it can undergo:

  • Nucleophilic substitutions: The sulfonyl group can serve as a leaving group in nucleophilic substitution reactions.
  • Electrophilic aromatic substitutions: The presence of the trifluoromethyl group may influence the reactivity of the aromatic ring, enhancing electrophilic substitution.
  • Reduction reactions: The diazepane ring can be reduced under specific conditions to yield different derivatives.

Research on the biological activity of 1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane suggests potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, including:

  • Anticancer activity: Some diazepane derivatives are known for their ability to inhibit tumor growth.
  • Antimicrobial properties: Sulfonyl-containing compounds often exhibit antibacterial and antifungal activities.
  • Neuropharmacological effects: Given the diazepane structure, there may be implications for central nervous system activity.

The synthesis of 1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane can be approached through multiple synthetic routes:

  • Cyclization reactions: Starting from appropriate precursors such as amines and sulfonyl chlorides, cyclization can occur to form the diazepane ring.
  • Functional group transformations: Introducing the trifluoromethyl group can be achieved using fluorination techniques on phenolic compounds.
  • Coupling reactions: The final compound can be constructed by coupling the cyclopropanesulfonyl moiety with the trifluoromethyl-substituted phenyl derivative.

This compound holds promise in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Chemical research: It can be utilized as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Material science: The unique properties of fluorinated compounds may find applications in developing advanced materials with specific functionalities.

Interaction studies involving 1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane would focus on:

  • Protein binding assays: Understanding how the compound interacts with biological macromolecules could elucidate its mechanism of action.
  • Enzyme inhibition studies: Investigating whether this compound inhibits specific enzymes relevant to disease pathways could provide insights into its therapeutic potential.
  • Receptor binding studies: Assessing interactions with neurotransmitter receptors could reveal neuropharmacological effects.

Several compounds share structural similarities with 1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-(Cyclopropylsulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepaneSimilar sulfonyl and diazepane structurePotentially different biological activity due to cyclopropane
1-(Sulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-piperazinePiperazine instead of diazepaneMay exhibit different pharmacokinetics
1-(Cyclobutanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepaneCyclobutane instead of cyclopropaneAltered steric effects could influence reactivity

This comparison highlights the uniqueness of 1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane in terms of its specific structural components and potential applications in medicinal chemistry.

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Exact Mass

362.12758358 g/mol

Monoisotopic Mass

362.12758358 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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